4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of a fluorine atom at the 4’ position and a methyl group at the 2 position on the biphenyl ring, with an aldehyde functional group at the 4 position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased safety. The use of boronic acids and palladium catalysts in a solvent such as toluene or ethanol is common .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This compound may also participate in signal transduction pathways by modulating the activity of transcription factors such as NF-kappaB .
Comparison with Similar Compounds
- 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Fluoro-4-biphenylyl-methanol
- 4’-Fluoro-4-biphenylyl-acetic acid
Uniqueness: 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H11FO |
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Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-11(9-16)2-7-14(10)12-3-5-13(15)6-4-12/h2-9H,1H3 |
InChI Key |
NSJKWZBSDKJZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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